molecular formula C9H11BrFNO B8763287 4-Bromo-2-fluoro-5-isopropoxyaniline

4-Bromo-2-fluoro-5-isopropoxyaniline

Cat. No. B8763287
M. Wt: 248.09 g/mol
InChI Key: SHJSTFBEFVMIQN-UHFFFAOYSA-N
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Patent
US06703503B2

Procedure details

Then, 60 g (0.22 mol) of 2-bromo-4-fluoro-5-nitrophenyl isopropyl ether was dissolved in 300 ml of ethyl acetate, to which 1.0 g of 10% palladium-carbon was added, and the hydrogenation was effected under an atmosphere of hydrogen. After completion of the reaction, the palladium-carbon was removed by filtration, and the filtrate was concentrated, which afforded 52 g (0.21 mol) of 4-bromo-2-fluoro-5-isopropoxyaniline.
Name
2-bromo-4-fluoro-5-nitrophenyl isopropyl ether
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([F:14])=[CH:7][C:6]=1[Br:15])([CH3:3])[CH3:2]>C(OCC)(=O)C.[C].[Pd]>[Br:15][C:6]1[C:5]([O:4][CH:1]([CH3:2])[CH3:3])=[CH:10][C:9]([NH2:11])=[C:8]([F:14])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
2-bromo-4-fluoro-5-nitrophenyl isopropyl ether
Quantity
60 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the palladium-carbon was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1OC(C)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mol
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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